molecular formula C5H9IO B3055606 3-(2-Iodoethoxy)prop-1-ene CAS No. 65805-36-9

3-(2-Iodoethoxy)prop-1-ene

Cat. No.: B3055606
CAS No.: 65805-36-9
M. Wt: 212.03 g/mol
InChI Key: KMOIQFBJWVVXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Iodoethoxy)prop-1-ene is an organic compound with the molecular formula C5H9IO It is characterized by the presence of an iodine atom attached to an ethoxy group, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodoethoxy)prop-1-ene typically involves the reaction of 3-chloroprop-1-ene with sodium iodide in the presence of a suitable solvent such as acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by an iodine atom.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone, potassium hydroxide in ethanol.

    Addition Reactions: Bromine in carbon tetrachloride, hydrogen chloride in ether.

    Oxidation Reactions: Potassium permanganate in aqueous solution, osmium tetroxide in pyridine.

Major Products Formed:

    Substitution: 3-(2-Hydroxyethoxy)prop-1-ene, 3-(2-Cyanoethoxy)prop-1-ene.

    Addition: 3-(2-Iodoethoxy)propane, 3-(2-Iodoethoxy)-1,2-dibromopropane.

    Oxidation: 3-(2-Iodoethoxy)propane-1,2-diol.

Scientific Research Applications

3-(2-Iodoethoxy)prop-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the modification of biomolecules for imaging and diagnostic purposes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Iodoethoxy)prop-1-ene primarily involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. The double bond in the propene chain allows for addition reactions, making the compound versatile in chemical transformations.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The iodine atom is replaced by nucleophiles, forming new carbon-nucleophile bonds.

    Addition Reactions: Electrophiles add across the double bond, resulting in the formation of new carbon-electrophile bonds.

Comparison with Similar Compounds

    3-(2-Bromoethoxy)prop-1-ene: Similar structure but with a bromine atom instead of iodine. It is less reactive due to the lower leaving group ability of bromine compared to iodine.

    3-(2-Chloroethoxy)prop-1-ene: Contains a chlorine atom instead of iodine. It is even less reactive than the bromo analog due to the poor leaving group ability of chlorine.

    3-(2-Fluoroethoxy)prop-1-ene: Contains a fluorine atom. It is the least reactive among the halogen analogs due to the very poor leaving group ability of fluorine.

Uniqueness: 3-(2-Iodoethoxy)prop-1-ene is unique due to the high reactivity of the iodine atom, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution and addition reactions, sets it apart from its halogen analogs.

Properties

IUPAC Name

3-(2-iodoethoxy)prop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO/c1-2-4-7-5-3-6/h2H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOIQFBJWVVXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446451
Record name 1-Propene, 3-(2-iodoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65805-36-9
Record name 1-Propene, 3-(2-iodoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Iodoethoxy)prop-1-ene
Reactant of Route 2
Reactant of Route 2
3-(2-Iodoethoxy)prop-1-ene
Reactant of Route 3
3-(2-Iodoethoxy)prop-1-ene
Reactant of Route 4
3-(2-Iodoethoxy)prop-1-ene
Reactant of Route 5
3-(2-Iodoethoxy)prop-1-ene
Reactant of Route 6
Reactant of Route 6
3-(2-Iodoethoxy)prop-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.